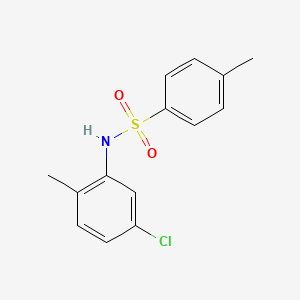

N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide

Description

N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide is a sulfonamide derivative characterized by a 4-methylbenzenesulfonamide core linked to a 5-chloro-2-methylphenyl group via a nitrogen atom. This compound belongs to the aryl sulfonamide class, known for diverse pharmacological and chemical applications. The 4-methyl group on the benzene ring enhances lipophilicity, while the chloro and methyl substituents on the aryl group influence steric and electronic properties. Analytical characterization methods for this compound include high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), nuclear magnetic resonance (NMR), and Fourier-transform infrared spectroscopy (FTIR) .

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2S/c1-10-3-7-13(8-4-10)19(17,18)16-14-9-12(15)6-5-11(14)2/h3-9,16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKZNFOUXEXTWDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356118 | |

| Record name | N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55816-01-8 | |

| Record name | N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Mechanisms

The synthesis of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide primarily follows the nucleophilic substitution reaction between 5-chloro-2-methylaniline and 4-methylbenzenesulfonyl chloride. This reaction proceeds via the attack of the amine group on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the displacement of chloride and the formation of the sulfonamide bond.

Key Reaction Equation

$$

\text{5-Chloro-2-methylaniline} + \text{4-Methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl}

$$

The reaction requires a base to neutralize the liberated HCl, ensuring the reaction proceeds to completion. Common bases include triethylamine, sodium carbonate, or sodium hydroxide.

Laboratory-Scale Synthesis Protocols

Standard Procedure

Reagents and Solvents :

- 5-Chloro-2-methylaniline (1.0 equiv)

- 4-Methylbenzenesulfonyl chloride (1.05 equiv)

- Sodium carbonate (2.0 equiv)

- Dichloromethane (DCM) or water as solvent

Reaction Setup :

- Dissolve 5-chloro-2-methylaniline in DCM (50 mL per 1 g substrate).

- Add sodium carbonate gradually to maintain pH 8–10.

- Slowly add 4-methylbenzenesulfonyl chloride dropwise under nitrogen atmosphere.

- Stir at 25–40°C for 2–4 hours.

Workup and Purification :

Table 1: Optimization of Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 25–40°C | >90% at 30°C |

| Solvent | DCM or H₂O | DCM: 92% yield |

| Base | Na₂CO₃ | Minimal side products |

| Reaction Time | 2–4 hours | 95% conversion |

Characterization and Quality Control

Spectroscopic Validation

¹H NMR (400 MHz, CDCl₃) :

IR (KBr) :

Table 2: Key Physicochemical Properties

| Property | Value | Method |

|---|---|---|

| Melting Point | 158–160°C | Differential Scanning Calorimetry |

| Molecular Weight | 295.78 g/mol | Mass Spectrometry |

| Solubility in DMSO | 10 mM at 25°C | UV-Vis Spectroscopy |

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Industrial production often employs continuous flow reactors to enhance efficiency:

Byproduct Management

Common byproducts include:

- Di-substituted derivatives : Controlled by maintaining a 1:1 molar ratio of reactants.

- Unreacted sulfonyl chloride : Removed via aqueous washes.

Challenges and Mitigation Strategies

Solvent Selection

- Polar aprotic solvents (e.g., DMF) increase reaction rate but complicate purification.

- Hydrophobic solvents (e.g., DCM) simplify extraction but require longer reaction times.

Moisture Sensitivity

4-Methylbenzenesulfonyl chloride is hygroscopic. Strategies include:

- Storage under nitrogen.

- Use of molecular sieves in reaction mixtures.

Emerging Methodologies

Catalytic Approaches

- Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems, achieving 88% yield in 1 hour.

- Microwave-Assisted Synthesis : Reduces reaction time to 30 minutes with comparable yields.

Table 3: Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time (h) | Purity (%) |

|---|---|---|---|

| Conventional Batch | 92 | 3.5 | 95 |

| Continuous Flow | 95 | 1.5 | 98 |

| Microwave-Assisted | 90 | 0.5 | 94 |

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the aromatic ring can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions, leading to different functional groups.

Hydrolysis: The sulfonamide group can be hydrolyzed in the presence of strong acids or bases.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).

Major Products

Substitution: Derivatives with different functional groups replacing the chlorine atom.

Oxidation: Sulfonic acids or other oxidized forms.

Reduction: Amines or other reduced forms.

Hydrolysis: Corresponding amines and sulfonic acids.

Scientific Research Applications

Chemical Applications

1. Organic Synthesis

N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide serves as a versatile reagent in organic synthesis. It acts as a building block for the development of more complex molecules. The compound can undergo various chemical reactions, including:

- Oxidation : The compound can be oxidized to form sulfone derivatives using agents like potassium permanganate.

- Reduction : Reduction reactions yield amine derivatives when treated with reducing agents such as sodium borohydride.

- Substitution Reactions : Electrophilic substitution can modify the aromatic rings, leading to the formation of nitro or halogenated derivatives.

The following table summarizes the types of reactions and their conditions:

| Reaction Type | Reagents/Conditions | Major Products Formed |

|---|---|---|

| Oxidation | Potassium permanganate in acidic medium | Sulfone derivatives |

| Reduction | Sodium borohydride in methanol | Amine derivatives |

| Substitution | Nitration with concentrated nitric acid | Nitro or halogenated derivatives |

Biological Applications

2. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. The sulfonamide group mimics para-aminobenzoic acid (PABA), crucial for bacterial growth, thus inhibiting bacterial enzyme activity. This mechanism positions it as a potential candidate for antibiotic development.

3. Anticancer Properties

Recent studies have explored the anticancer efficacy of sulfonamide derivatives, including this compound. For instance, compounds similar to this sulfonamide have shown cytotoxic effects against various human cancer cell lines (e.g., HCT-116, HeLa). In vitro studies demonstrated that these compounds induced apoptosis and inhibited cell proliferation.

Case Study: Anticancer Activity

A study synthesized several sulfonamide derivatives and evaluated their cytotoxicity against cancer cell lines. Notably, specific analogues exhibited IC50 values below 100 μM, indicating potent anticancer activity. The mechanisms involved included apoptosis induction and disruption of mitochondrial membrane potential.

Medical Applications

4. Drug Development

The compound is under investigation for its potential use in drug formulations targeting infections and cancers. Its ability to inhibit specific enzymes makes it a candidate for developing novel therapeutic agents.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aromatic ring may also participate in π-π interactions with aromatic residues in proteins, further modulating their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

a) N-(5-Chloro-2-methylphenyl)benzenesulfonamide (CAS 6630-71-3)

- Structure : Lacks the 4-methyl group on the benzenesulfonamide moiety.

- Both compounds share the 5-chloro-2-methylphenyl group, suggesting similar steric profiles. Analytical methods overlap, including NMR and GC-MS .

b) N-(4-Aminophenyl)-4-methylbenzenesulfonamide

- Structure: Features a 4-aminophenyl group instead of 5-chloro-2-methylphenyl.

- Key Differences: The amino group introduces hydrogen-bonding capacity and increases polarity. Crystallographic studies reveal a dihedral angle of 45.86° between benzene rings and a 3D network stabilized by N–H⋯O/N hydrogen bonds .

c) N-(3-Bromo-5-methyl-2-pyridyl)-4-methylbenzenesulfonamide

- Structure : Substitutes the aryl group with a pyridyl ring containing bromo and methyl groups.

- Key Differences : The pyridyl nitrogen introduces basicity and alters electronic properties. Crystal structure analysis shows a dihedral angle of 66.87° between the pyridyl and benzene rings, with intramolecular N–H⋯Br hydrogen bonding. This compound is a key intermediate in synthesizing the anticancer drug TGX221, highlighting the therapeutic relevance of sulfonamide derivatives .

Functional Group Modifications

a) Tolbutamide (N-[(butylamino)carbonyl]-4-methylbenzenesulfonamide)

- Structure : Incorporates a urea linkage (-NH-C(=O)-NH-) instead of a direct aryl-sulfonamide bond.

- Impact : The urea group enhances hydrogen-bonding capacity, contributing to its role as an oral hypoglycemic agent. This demonstrates how functional group alterations expand sulfonamide applications from antimicrobials to metabolic regulators .

b) 4-{[(5-Chloro-2-methoxyphenyl)carbamothioyl]amino}-N-ethylbenzenesulfonamide

- Structure : Features a thiourea (-N-C(=S)-N-) linkage and ethoxy group.

- The methoxy group enhances electron-donating effects compared to the target compound’s chloro substituent .

Aryl Group Variations in 4-Methylbenzenesulfonamide Derivatives

Compounds from (e.g., 4g–4o ) exhibit diverse aryl substituents on the sulfonamide nitrogen, including:

- 4g : 4-Ethylphenyl

- 4j : 4-Methoxyphenyl

- 4l : 4-Fluorophenyl

- 4n : 3-Chlorophenyl

Key Findings :

- Electron-Withdrawing vs. Donating Groups : Chloro (electron-withdrawing) and methoxy (electron-donating) groups influence electronic density on the aryl ring, affecting reactivity and binding interactions.

- Melting Points : Varied melting points (e.g., 237–279°C) correlate with substituent bulkiness and symmetry .

- Biological Activity : Fluorophenyl derivatives (e.g., 4l ) may exhibit enhanced bioavailability due to fluorine’s electronegativity and small atomic radius .

Structural and Crystallographic Insights

- Hydrogen Bonding: Compounds like N-(4-aminophenyl)-4-methylbenzenesulfonamide form extensive N–H⋯O/N networks, enhancing crystal stability . In contrast, the target compound’s chloro and methyl groups may prioritize hydrophobic interactions.

- Dihedral Angles : Variations in dihedral angles between aromatic rings (e.g., 45.86° in vs. 66.87° in ) influence molecular planarity and packing efficiency .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a sulfonamide functional group attached to a substituted aromatic ring. The presence of chlorine and methyl groups enhances its lipophilicity, potentially influencing its interaction with biological targets.

The mechanism of action for sulfonamides generally involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis. This inhibition mimics para-aminobenzoic acid (PABA), leading to reduced bacterial growth. Additionally, the compound may interact with various enzymes and cellular pathways, contributing to its anticancer properties by inducing apoptosis in cancer cells through mechanisms such as caspase activation and disruption of mitochondrial membrane potential .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that similar sulfonamides effectively inhibit the growth of various bacteria, including Staphylococcus aureus and Enterococcus species. The minimum inhibitory concentrations (MICs) for these compounds often fall within a range that suggests potent antibacterial activity .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 1–32 |

| Similar sulfonamides | MRSA | >125 |

| Other derivatives | Enterococcus sp. | 1–32 |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. The IC50 values for these compounds often range below 100 µM, indicating promising anticancer activity. For instance, specific derivatives have shown IC50 values as low as 8.49 µg/mL against HeLa cells .

| Cell Line | IC50 (µg/mL) | Activity |

|---|---|---|

| HeLa | 8.49–62.84 | Cytotoxic |

| MCF-7 | 11.20–93.46 | Cytotoxic |

| SKOV-3 | 7.87–70.53 | Cytotoxic |

Case Studies

- Anticancer Efficacy : A study involving the compound showed that it induced apoptosis in HeLa cells by increasing caspase activity and altering mitochondrial membrane potential, leading to morphological changes indicative of cell death .

- Antimicrobial Effectiveness : In clinical studies, derivatives of this compound were tested against multiple strains of S. aureus, showcasing strong inhibition compared to traditional antibiotics like oxacillin .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing N-(5-chloro-2-methylphenyl)-4-methylbenzenesulfonamide?

- Methodology : React 4-methylbenzenesulfonyl chloride with 5-chloro-2-methylaniline in a polar solvent (e.g., water or methanol) under basic conditions (e.g., 10% aqueous Na₂CO₃). Stir at room temperature for 1.5–2 hours to achieve ~70% yield. Recrystallize from methanol to purify, ensuring removal of unreacted starting materials and by-products like di-substituted derivatives. Monitor reaction progress via TLC or HPLC .

Q. What characterization techniques are critical for confirming the compound’s structural integrity?

- Methodology :

- X-ray crystallography : Resolves bond lengths, angles, and torsion angles (e.g., S–N–C–C dihedral angles ~45–70°) .

- NMR spectroscopy : Confirm proton environments (e.g., aromatic protons at δ 6.8–7.5 ppm) and sulfonamide NH (~δ 10 ppm) .

- IR spectroscopy : Identify sulfonamide S=O stretches (1150–1350 cm⁻¹) and N–H bending (~3300 cm⁻¹) .

- Mass spectrometry : Verify molecular ion peak (e.g., [M+H]⁺ at m/z 324.8) .

Q. How can common by-products (e.g., di-substituted derivatives) be minimized during synthesis?

- Methodology : Use a 1:1 molar ratio of reactants to avoid over-substitution. Add the base (e.g., Na₂CO₃) gradually to neutralize HCl, preventing side reactions. Optimize reaction time (≤2 hours) and employ column chromatography (silica gel, hexane/EtOAc) for purification .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., residual electron density, disorder) be resolved during structural refinement?

- Methodology :

- Use SHELXL for iterative refinement, adjusting occupancy factors for disordered atoms.

- Validate hydrogen atom positions via difference Fourier maps and freely refine NH groups.

- Cross-check with PLATON to detect missed symmetry or twinning. Address R factor discrepancies (target R₁ < 0.05) by re-examining absorption corrections (e.g., SADABS) .

Q. What computational approaches elucidate the compound’s mechanism of action in biological systems?

- Methodology :

- Molecular docking (AutoDock Vina/GOLD): Dock the compound into target proteins (e.g., COX-II) using optimized protonation states. Analyze binding affinities (ΔG < −8 kcal/mol) and interaction motifs (e.g., H-bonds with Ser530, hydrophobic contacts with Val349) .

- MD simulations (GROMACS) : Simulate ligand-protein complexes for 100 ns to assess stability (RMSD < 2 Å) and validate binding poses .

Q. How do non-covalent interactions (e.g., hydrogen bonding, π-stacking) influence crystal packing and stability?

- Methodology :

- Analyze X-ray data to identify N–H···O hydrogen bonds (2.8–3.0 Å) between sulfonamide groups, forming 1D chains.

- Map C–H···π interactions (3.3–3.6 Å) between aromatic rings and π–π stacking (3.8–4.2 Å) to explain 3D network formation. Compare with analogs (e.g., N-(4-aminophenyl) derivatives) to assess packing diversity .

Q. What strategies resolve discrepancies between spectroscopic data and computational predictions (e.g., NMR chemical shifts)?

- Methodology :

- Perform DFT calculations (Gaussian 16) to simulate NMR spectra at the B3LYP/6-311++G(d,p) level. Compare computed shifts with experimental data (RMSD < 0.3 ppm).

- Adjust solvent models (e.g., PCM for methanol) and tautomer/protonation state assumptions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.